2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the mercapto group and the methoxyphenyl group in this compound may contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 4-methoxyaniline, and a suitable isothiocyanate.
Formation of Thiourea Intermediate: The aniline derivative reacts with the isothiocyanate to form a thiourea intermediate.
Cyclization: The thiourea intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the quinazolinone core.
Introduction of Mercapto Group: The mercapto group is introduced by reacting the quinazolinone core with a thiol reagent, such as thiourea or mercaptoacetic acid, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can undergo reduction to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the methoxyphenyl group, which may affect its biological activity.
3-(4-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the mercapto group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto and methoxyphenyl groups, which contribute to its distinct chemical and biological characteristics. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXCPZRAWGWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350395 |
Source
|
Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-88-5 |
Source
|
Record name | 1031-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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